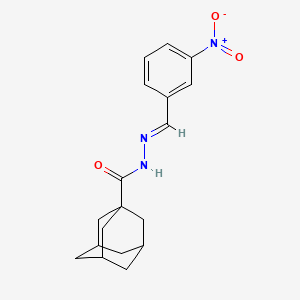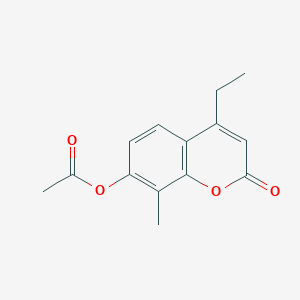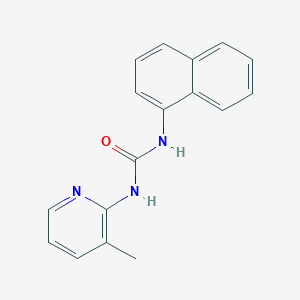
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, also known as NBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazides and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by inhibiting the activity of various proteins involved in cell survival and proliferation. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by activating various signaling pathways involved in cell death. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the formation of beta-amyloid plaques, which are a major contributor to the pathogenesis of Alzheimer's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties by disrupting the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to develop new insecticides based on N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In materials science, further studies are needed to explore the potential use of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in the development of new materials with unique properties.
Conclusion:
In conclusion, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves several steps, and the chemical structure is confirmed through various spectroscopic techniques. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its potential toxicity and the need for further studies. There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, including further studies in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide involves several steps, including the condensation of 1-adamantanecarbohydrazide with 3-nitrobenzaldehyde in the presence of an acid catalyst. The product obtained is then purified through recrystallization. The chemical structure of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is confirmed through various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance.
Wissenschaftliche Forschungsanwendungen
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. In materials science, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(18-8-13-4-14(9-18)6-15(5-13)10-18)20-19-11-12-2-1-3-16(7-12)21(23)24/h1-3,7,11,13-15H,4-6,8-10H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNXPTMOFMNNDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-Nitrophenyl)methylidene]adamantane-1-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)


![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)